Enhanced Lipophilicity (LogP) of (2-Chloro-1,1-difluoroethyl)benzene Compared to Non-Fluorinated Analogs
The target compound exhibits a calculated LogP of 3.00, reflecting its pronounced lipophilic character . In contrast, the non-fluorinated analog (2-chloroethyl)benzene has a substantially lower LogP (estimated ~2.79 based on available data for related structures), indicating that the gem-difluoro substitution markedly increases lipophilicity [1]. This differential is critical for medicinal chemistry applications where membrane permeability and metabolic stability are paramount.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 3.00 |
| Comparator Or Baseline | (2-Chloroethyl)benzene (CAS 622-24-2): LogP ~2.79 (estimated based on similar structures) |
| Quantified Difference | ΔLogP ≈ +0.21 (higher lipophilicity) |
| Conditions | ACD/Labs Percepta Platform predicted values |
Why This Matters
A higher LogP directly correlates with improved passive membrane diffusion and potentially enhanced metabolic stability, making this compound a preferred choice for designing bioavailable fluorinated drug candidates.
- [1] ChemSrc. (2024). (1,1-Difluoroethyl)benzene (CAS 657-35-2) Physicochemical Properties. Retrieved from https://m.chemsrc.com/cas/657-35-2_769254.html View Source
